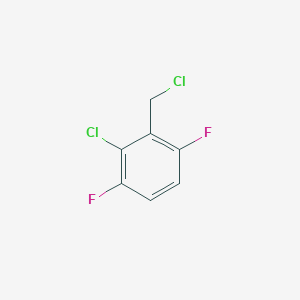
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile is an organic compound that features a benzimidazole ring and a thienyl group connected by an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile typically involves the condensation of 2-aminobenzimidazole with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then subjected to a Knoevenagel condensation with malononitrile to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and benzimidazole rings.
Reduction: Reduced forms of the acrylonitrile moiety.
Substitution: Substituted benzimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological investigations.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
作用機序
The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their cellular processes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile: Similar structure but with a phenyl group instead of a thienyl group.
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile: Similar structure but with a furyl group instead of a thienyl group.
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-pyridyl)acrylonitrile: Similar structure but with a pyridyl group instead of a thienyl group.
Uniqueness
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
特性
分子式 |
C14H9N3S |
|---|---|
分子量 |
251.31 g/mol |
IUPAC名 |
(Z)-2-(1H-benzimidazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H9N3S/c15-9-10(8-11-4-3-7-18-11)14-16-12-5-1-2-6-13(12)17-14/h1-8H,(H,16,17)/b10-8- |
InChIキー |
MDVSLHGZTWHJMW-NTMALXAHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=CS3)/C#N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CS3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)




